molecular formula C17H9F8N5O B2755488 N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3,5-bis(trifluoromethyl)benzamide CAS No. 1005292-83-0

N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3,5-bis(trifluoromethyl)benzamide

Cat. No.: B2755488
CAS No.: 1005292-83-0
M. Wt: 451.28
InChI Key: SUGGYOXKCMTXJF-UHFFFAOYSA-N
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Description

This compound is a benzamide derivative, which is a class of compounds containing a carboxamido substituent attached to a benzene ring . It also contains a tetrazole ring, which is a five-membered ring with four nitrogen atoms and one carbon atom .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the benzamide group and the tetrazole ring. The difluorophenyl group and the trifluoromethyl groups would likely contribute to the overall polarity and reactivity of the molecule .


Chemical Reactions Analysis

As a benzamide and tetrazole derivative, this compound could potentially participate in a variety of chemical reactions. The amide group could undergo hydrolysis, and the tetrazole ring could participate in cycloaddition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. The presence of multiple fluorine atoms could make the compound relatively stable and could influence its solubility and reactivity .

Scientific Research Applications

Antiarrhythmic Activity

Compounds characterized by trifluoroethoxy ring substituents and a heterocyclic amide side chain, similar in structure to the compound of interest, have been evaluated for their antiarrhythmic activity. Studies have found that certain benzamides with variations in the heterocyclic ring exhibit significant antiarrhythmic effects, suggesting potential applications of similar compounds in the development of antiarrhythmic drugs (Banitt et al., 1977).

Metallochromic Properties

Research on phenothiazine-containing cruciforms, which share structural motifs with the compound , has revealed that these compounds exhibit significant shifts in emission when exposed to metal triflates. This suggests potential applications in sensory technologies for metal cations detection, highlighting the compound's potential utility in developing new sensory materials (Hauck et al., 2007).

Synthesis and Characterization of Fluorinated Compounds

Studies on the synthesis and characterization of fluorinated compounds, including polyimides derived from novel diamine monomers, have shown that these materials possess low water absorption rates and low dielectric constants, indicating their suitability for applications in electronics and materials science (Banerjee et al., 2003).

Supramolecular Gelators

Research into N-(thiazol-2-yl)benzamide derivatives, which are structurally related to the compound of interest, has explored their gelation behavior. Findings suggest that methyl functionality and S⋯O interaction play crucial roles in gelation, pointing towards applications of similar compounds in the development of supramolecular gelators for various purposes (Yadav & Ballabh, 2020).

Future Directions

The study of novel benzamide and tetrazole derivatives is a promising area of research, given the known biological activity of many compounds in these classes . Further studies could explore the synthesis, characterization, and biological testing of this compound .

Properties

IUPAC Name

N-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]-3,5-bis(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H9F8N5O/c18-12-2-1-11(6-13(12)19)30-14(27-28-29-30)7-26-15(31)8-3-9(16(20,21)22)5-10(4-8)17(23,24)25/h1-6H,7H2,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUGGYOXKCMTXJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N2C(=NN=N2)CNC(=O)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H9F8N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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